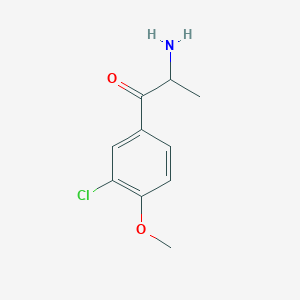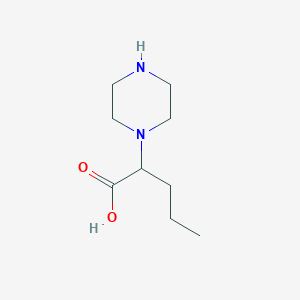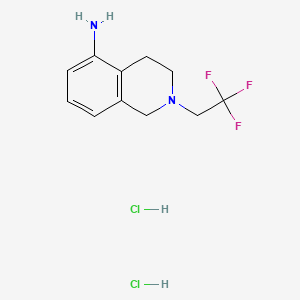
2-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts distinct characteristics such as increased metabolic stability and enhanced lipophilicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the metal-free trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This method is advantageous due to its high functional group tolerance and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoroethylation techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the tetrahydroisoquinoline ring.
Substitution: The amine group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Palladium on activated charcoal with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction could produce various reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by modifying the electronic properties of the compound. This can lead to the modulation of specific pathways, resulting in desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality.
Trifluoroacetic acid: Another fluorinated compound with distinct properties.
Hexafluoro-2-propanol: Shares some chemical characteristics due to the presence of fluorine atoms.
Uniqueness
2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is unique due to its specific combination of the trifluoroethyl group with the tetrahydroisoquinoline framework. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H15Cl2F3N2 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
2-(2,2,2-trifluoroethyl)-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)7-16-5-4-9-8(6-16)2-1-3-10(9)15;;/h1-3H,4-7,15H2;2*1H |
InChI-Schlüssel |
YFHDWFCOBAPNFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=CC=C2)N)CC(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


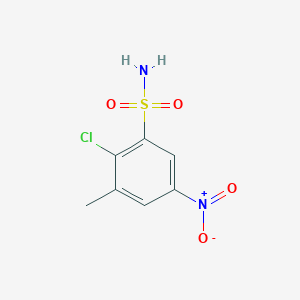
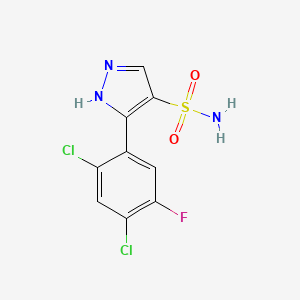
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)

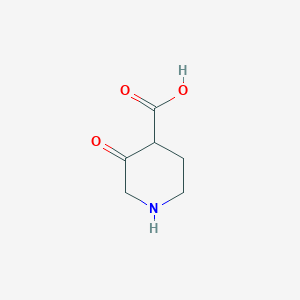
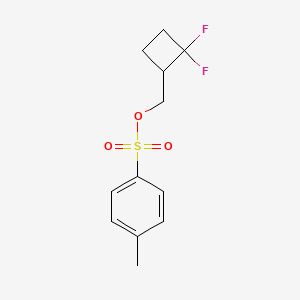

![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![(1S,4R,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride](/img/structure/B13516534.png)

![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
